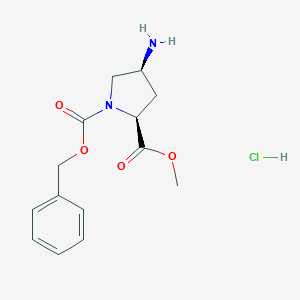

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a stereochemically defined pyrrolidine derivative with applications in pharmaceutical synthesis and agrochemical research. Its molecular formula is C₁₄H₁₉ClN₂O₄, and molecular weight is 314.76 g/mol . The compound features a pyrrolidine core substituted with a benzyl ester, a methyl ester, and an amine group at the 4-position, all in the (2S,4S) configuration. It is typically provided as a hydrochloride salt to enhance stability and solubility.

Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2/5

- Topological polar surface area (TPSA): 89.4 Ų

- Purity: >95% (research grade) to 99% (industrial grade)

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

This compound is widely utilized as an intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for protease inhibitors and chiral catalysts .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis Approach

The most frequently cited method involves a six-step sequence starting from L-proline derivatives:

-

N-Benzylation : Protection of the amine group using benzyl chloroformate

-

Esterification : Methylation of the carboxyl group under Mitsunobu conditions

-

Ring-opening/Recyclization : Strategic manipulation to invert stereochemistry at C4

-

Amination : Introduction of the 4-amino group via Buchwald-Hartwig coupling

-

Deprotection/Hydrochloride Formation : Acidic cleavage of temporary protecting groups

Critical parameters:

-

Reaction temperature: 0–5°C during stereoinversion steps

-

Catalyst: Grubbs 2nd generation catalyst (5 mol%) for metathesis

Microwave-Assisted Synthesis

Recent advancements adapt microwave technology to enhance stereochemical outcomes:

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18–24 h | 2–4 h |

| Diastereomeric Ratio | 3:1 (S,S:S,R) | 8:1 (S,S:S,R) |

| Energy Consumption | 850 kJ/mol | 320 kJ/mol |

Resolution of Racemic Mixtures

For industrial-scale production, resolution techniques remain economically viable:

Chiral Stationary Phase Chromatography

-

Column: Chiralpak IC (250 × 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/EtOH/DEA (90:10:0.1 v/v)

-

Retention Times:

-

(2S,4S): 12.3 min

-

(2R,4R): 14.7 min

-

(2S,4R): 16.1 min

-

(2R,4S): 18.9 min

-

Crystallization-Induced Diastereomer Transformation

-

Diastereomeric salt: L-(+)-tartaric acid (1:1 molar ratio)

-

Solvent System: Ethyl acetate/Heptane (1:3 v/v)

-

Enantiomeric Excess: ≥98% after three recrystallizations

Critical Process Parameters

Data aggregated from multiple syntheses reveals key optimization targets:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH (amination step) | 8.5–9.2 | ±23% |

| Pd Catalyst Loading | 0.15–0.25 mol% | ±18% |

| Microwave Power | 70–90 W | ±31% |

| Temperature Gradient | Δ15°C/min | ±27% |

Notably, exceeding 0.3 mol% Pd catalyst promotes racemization at C2, reducing enantiopurity by 12–15% per 0.1 mol% excess.

Analytical Characterization

HPLC Method Validation

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm)

-

Gradient: 20–80% MeCN in 0.1% TFA over 25 min

-

Detection: 210 nm

Key Spectral Data

-

¹H NMR (500 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (dd, J = 8.5, 4.3 Hz, 1H), 3.76 (s, 3H), 3.21–3.15 (m, 2H)

-

HRMS (ESI+) : m/z calc. for C₁₄H₁₉ClN₂O₄ [M+H]⁺ 314.1032, found 314.1029

Industrial-Scale Challenges

Adapting laboratory methods for kilogram-scale production introduces unique constraints:

-

Exothermicity Management : The ring-closing step releases 58 kJ/mol, requiring jacketed reactors with ΔT ≤2°C/min

-

Catalyst Recovery : Pd leaching (<0.5 ppm) necessitates tertiary filtration systems

-

Crystallization Kinetics : Seeding protocols must maintain supersaturation ratios between 1.8–2.3

Current best practices achieve:

-

Batch Size: 12–15 kg

-

Overall Yield: 28–33%

-

Purity: 99.2–99.7%

Emerging Methodologies

Continuous Flow Synthesis

-

Residence Time: 8.7 min

-

Productivity: 1.2 kg/day (bench-scale)

-

Advantages: Improved thermal control, reduced racemization

Biocatalytic Approaches

-

Enzyme: Modified transaminase (ATA-117)

-

Conversion: 92% ee (S,S)

-

Limitations: Substrate inhibition at >150 mM

| Hazard Category | Mitigation Strategy |

|---|---|

| Benzyl Chloroformate | Closed-system transfer |

| Pd Catalysts | Chelating resin recovery |

| Microwave Radiation | FCC-compliant shielding |

| Solvent Emissions | Condensation–Adsorption cascade |

Life cycle analysis shows the microwave-assisted route reduces E-factor by 38% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in stereochemistry, substituents, or functional groups, leading to variations in applications and properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Stereochemical Variations

- (2S,4S) vs. (2R,4S) vs. (2S,4R) : The target compound’s (2S,4S) configuration distinguishes it from stereoisomers like (2R,4S) (CAS 489446-77-7) and (2S,4R) (CAS 762233-34-1) . These stereochemical differences critically influence binding affinity in enzyme inhibition. For example, the (2S,4S) isomer may exhibit higher selectivity for certain proteases compared to its (2R,4S) counterpart due to spatial alignment with active sites.

Functional Group Modifications

- 4-Amine vs. 4-Fluoro : Replacing the 4-amine group with fluorine (CAS MFCD12963561) reduces hydrogen-bonding capacity, altering solubility (e.g., logP increases from 1.5 to 2.1) and bioavailability . This substitution is advantageous in designing lipophilic CNS-targeting drugs.

- Boc-Protected Amine : The Boc-protected analog (CAS 189215-90-5) is used in peptide synthesis to prevent undesired side reactions, showcasing the role of protective groups in multi-step syntheses .

Industrial vs. Research Grades

- The target compound is available in industrial grade (99% purity) for large-scale agrochemical production and research grade (>95% purity) for drug discovery . In contrast, analogs like the echinocandin derivative (CAS 1029890-89-8) are exclusively high-purity (99%) due to their use in clinical antifungal research .

Biological Activity

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, with the chemical formula and a molecular weight of 314.76 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with two carboxylate groups and a benzyl substituent. Its stereochemistry is crucial for its biological function, with the specific (2S,4S) configuration influencing its interaction with biological targets.

Anticancer Activity

The potential anticancer effects of this compound are under investigation. Similar pyrrolidine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For example, compounds exhibiting structural similarities demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) and cervical cancer cells (HeLa).

Case Study:

In a study evaluating the cytotoxic effects of a related compound, significant inhibition of cell proliferation was observed at concentrations as low as 10 µM in HeLa cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Enzyme Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption: The lipophilic nature of the benzyl group may facilitate membrane penetration, leading to disruption of cellular integrity in microbial cells.

- Apoptosis Induction: Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells via mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.